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Compound of Interest

Compound Name: 6-Bromo-2,3-dicyanonaphthalene

Cat. No.: B1332548 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Bromo-2,3-dicyanonaphthalene (CAS No. 70484-02-5). Due to the limited availability of

directly published experimental spectra for this specific compound, this document presents a

combination of predicted data based on the analysis of structurally related compounds and

established spectroscopic principles. Detailed experimental protocols for acquiring such data

are also provided.

Chemical Structure and Properties
IUPAC Name: 6-Bromo-2,3-dicyanonaphthalene Molecular Formula: C₁₂H₅BrN₂[1] Molecular

Weight: 257.09 g/mol [1] CAS Number: 70484-02-5[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-Bromo-2,3-
dicyanonaphthalene. These predictions are derived from the known spectral data of 2,3-

dicyanonaphthalene and other brominated naphthalene derivatives. The introduction of a

bromine atom is expected to influence the electronic environment and vibrational modes of the

naphthalene core, leading to predictable shifts in the spectroscopic signals.

Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)
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Chemical Shift (δ, ppm) Multiplicity Predicted Assignment

~ 8.2 - 8.4 s H-1

~ 7.8 - 8.0 d H-4

~ 8.0 - 8.2 s H-5

~ 7.6 - 7.8 dd H-7

~ 7.9 - 8.1 d H-8

Note: The predicted chemical shifts are based on the analysis of related naphthalene systems.

The exact values and coupling constants would need to be confirmed by experimental data.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃

Chemical Shift (δ, ppm) Predicted Assignment

~ 135 - 138 C-Ar (quaternary)

~ 132 - 135 C-Ar (CH)

~ 128 - 131 C-Ar (CH)

~ 125 - 128 C-Ar (C-Br)

~ 120 - 123 C-Ar (CH)

~ 115 - 118 C≡N

~ 110 - 113 C-Ar (quaternary)

Note: The bromine substituent is expected to cause a downfield shift for the carbon atom it is

attached to and influence the shifts of adjacent carbons.

Table 3: Predicted FT-IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Predicted Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch

~ 2230 - 2220 Strong C≡N stretch

~ 1600 - 1450 Medium to Strong
Aromatic C=C skeletal

vibrations

~ 1100 - 1000 Medium C-Br stretch

~ 900 - 675 Strong
Aromatic C-H out-of-plane

bending

Note: The characteristic nitrile stretch is a strong and sharp absorption. The C-Br stretch is

often found in the fingerprint region and can be difficult to assign definitively without

comparative spectra.

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electron Ionization (EI)

m/z Relative Intensity Predicted Assignment

257/259 High
[M]⁺∙ (Molecular ion peak,

showing isotopic pattern for Br)

178 Medium [M - Br]⁺

152 Medium [M - Br - CN]⁺

126 Medium [M - Br - 2CN]⁺

Note: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern in a

roughly 1:1 ratio for the molecular ion and any bromine-containing fragments.[2][3]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 6-Bromo-2,3-dicyanonaphthalene.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid

particles are transferred.

Add a small amount of a reference standard (e.g., tetramethylsilane, TMS) if not already

present in the solvent.

¹H NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.

Experiment: Standard proton NMR experiment.

Parameters:

Pulse sequence: zg30 or similar.

Number of scans: 16-64 (depending on sample concentration).

Relaxation delay (d1): 1-2 seconds.

Acquisition time: 2-4 seconds.

Spectral width: -2 to 12 ppm.

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference

the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

Instrument: 400 MHz (or higher) NMR spectrometer.
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Experiment: Proton-decoupled ¹³C NMR experiment.

Parameters:

Pulse sequence: zgpg30 or similar.

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay (d1): 2 seconds.

Acquisition time: 1-2 seconds.

Spectral width: 0 to 200 ppm.

Processing: Apply Fourier transform with an exponential multiplication (line broadening of

1-2 Hz), phase correction, and baseline correction. Reference the spectrum to the solvent

peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 6-Bromo-2,3-dicyanonaphthalene with approximately 100-200 mg of

dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the mixture to a pellet die.

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form

a transparent or translucent pellet.

Data Acquisition:

Instrument: FT-IR spectrometer.

Procedure:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction (Direct Insertion Probe):

Load a small amount (less than 1 mg) of the solid 6-Bromo-2,3-dicyanonaphthalene into

a capillary tube.

Insert the capillary tube into the direct insertion probe.

Data Acquisition (Electron Ionization - EI):

Instrument: Mass spectrometer equipped with an EI source.

Parameters:

Ionization energy: 70 eV.

Source temperature: 150-250 °C (adjusted to ensure volatilization without thermal

decomposition).

Mass range: m/z 50-500.

Scan speed: 1-2 seconds per scan.

Procedure:

Introduce the probe into the high vacuum of the mass spectrometer.

Gradually heat the probe to volatilize the sample into the ion source.
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Acquire mass spectra continuously as the sample evaporates.

Data Analysis:

Identify the molecular ion peak ([M]⁺∙). Look for the characteristic isotopic pattern of

bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Analyze the fragmentation pattern to identify characteristic fragment ions.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
Bromo-2,3-dicyanonaphthalene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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